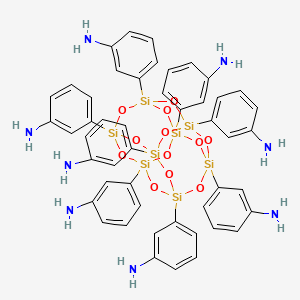

Octaaminophenylsilsesquioxane

Description

Octaaminophenylsilsesquioxane (OAPS) is a polyhedral oligomeric silsesquioxane (POSS) with a cubic silica-like core (SiO₁.₅)₈ functionalized with eight aminophenyl groups. This structure combines the rigidity and thermal stability of the inorganic silica framework with the reactivity of organic amino groups, enabling covalent bonding in polymer matrices . OAPS is synthesized via a two-step method involving hydrazine hydrate, which reduces nitro groups to amines, ensuring high purity and yield . Its amino groups serve as cross-linking sites, enhancing mechanical strength, thermal stability, and molecular dispersion in nanocomposites . Applications include epoxy resins, aerospace materials, and sensors due to its ability to form homogeneous hybrid networks .

Properties

IUPAC Name |

3-[3,5,7,9,11,13,15-heptakis(3-aminophenyl)-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosan-1-yl]aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H48N8O12Si8/c49-33-9-1-17-41(25-33)69-57-70(42-18-2-10-34(50)26-42)60-73(45-21-5-13-37(53)29-45)62-71(58-69,43-19-3-11-35(51)27-43)64-75(47-23-7-15-39(55)31-47)65-72(59-69,44-20-4-12-36(52)28-44)63-74(61-70,46-22-6-14-38(54)30-46)67-76(66-73,68-75)48-24-8-16-40(56)32-48/h1-32H,49-56H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDAAEUGJSKIIGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[Si]23O[Si]4(O[Si]5(O[Si](O2)(O[Si]6(O[Si](O3)(O[Si](O4)(O[Si](O5)(O6)C7=CC=CC(=C7)N)C8=CC=CC(=C8)N)C9=CC=CC(=C9)N)C1=CC=CC(=C1)N)C1=CC=CC(=C1)N)C1=CC=CC(=C1)N)C1=CC=CC(=C1)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H48N8O12Si8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1153.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrazine Hydrate with Iron(III) Chloride Catalyst

The reduction of ONPS to OAPS traditionally employs hydrazine hydrate (N₂H₄·H₂O) as a reducing agent. However, since nitro-group reduction is a four-electron process and hydrazine acts as a two-electron donor, mediators like activated carbon and Iron(III) Chloride (FeCl₃) are essential. Activated carbon adsorbs hydrazine, enabling cumulative electron transfer, while FeCl₃ catalyzes the reaction by facilitating intermediate stabilization.

Under reflux in tetrahydrofuran (THF), this system achieves an 87% yield of OAPS within 6–8 hours. FTIR analysis post-reduction shows the disappearance of NO₂ peaks and emergence of N–H stretching at 3,400 cm⁻¹. ¹H NMR further corroborates the formation of aminophenyl groups, with aromatic protons shifting to δ 6.7–7.1 ppm and amine protons at δ 4.9 ppm.

Palladium/Carbon-Iron(III) Chloride (Pd/C-FeCl₃) Catalysis

A breakthrough in OAPS synthesis involves using 5% Pd/C-FeCl₃ as a bifunctional catalyst, reducing reaction times to 1 hour with yields exceeding 90%. Pd/C accelerates hydrogen transfer, while FeCl₃ stabilizes reactive intermediates. This system operates in THF at 60°C, with hydrazine hydrate serving as both reductant and hydrogen source.

Mechanistic studies reveal a stepwise reduction pathway:

-

N,N-Dihydroxyaminophenyl Intermediate : Formed via two-electron transfer from hydrazine to nitro groups.

-

Hydroxylaminophenyl Intermediate : Generated through dehydration and hydrogenation of the dihydroxy species.

-

Aminophenyl Product : Final reduction of hydroxylamine groups yields OAPS.

Gas chromatography-mass spectrometry (GC-MS) of reaction byproducts indicates initial N₂ and H₂ evolution, transitioning to N₂ and NH₃ upon reaction completion.

Comparative Analysis of OAPS Synthesis Methods

The table below summarizes key parameters for OAPS preparation:

| Method | Catalyst | Reaction Time | Yield (%) | Key Advantages |

|---|---|---|---|---|

| Hydrazine/FeCl₃ | FeCl₃ | 6–8 hours | 87 | Low-cost, scalable |

| Pd/C-FeCl₃ | Pd/C + FeCl₃ | 1 hour | 90–92 | Rapid, high efficiency |

Characterization and Quality Control

Spectroscopic Techniques

Chemical Reactions Analysis

Step 1: Nitration to Form Octanitrophenylsilsesquioxane

The first step involves the nitration of octaphenylsilsesquioxane (OPS) to produce octanitrophenylsilsesquioxane (ONPS). This reaction is performed using fuming nitric acid under controlled conditions to prevent excessive nitration. The procedure can be summarized as follows:

-

Materials Required:

-

Octaphenylsilsesquioxane (OPS)

-

Fuming nitric acid

-

Ice for cooling

-

-

Procedure:

-

OPS is added gradually to fuming nitric acid while maintaining the temperature at approximately 0°C.

-

The mixture is stirred for an extended period (up to 7 hours) at room temperature to allow complete nitration.

-

The resulting ONPS is precipitated by pouring the mixture onto ice, filtered, and washed with water and ethanol.

-

The yield of ONPS can reach around 91% under optimized conditions .

Step 2: Reduction to Form Octaaminophenylsilsesquioxane

The second step involves reducing ONPS to OAPS using hydrazine hydrate as a reducing agent in the presence of an iron(III) chloride catalyst and activated carbon. This method has been noted for its efficiency and cost-effectiveness. The reduction process can be outlined as follows:

-

Materials Required:

-

Octanitrophenylsilsesquioxane (ONPS)

-

Hydrazine hydrate

-

Iron(III) chloride

-

Activated carbon

-

Tetrahydrofuran (THF)

-

-

Procedure:

-

In a round-bottom flask, ONPS is combined with iron(III) chloride and activated carbon in THF.

-

Hydrazine hydrate is added dropwise while stirring at elevated temperatures (around 60°C).

-

The reaction continues for approximately four hours, after which the mixture is cooled and filtered.

-

The organic layer is washed, dried, and precipitated using petroleum ether to obtain OAPS.

-

The yield of OAPS from this reaction typically reaches about 87% .

Characterization of this compound

Characterization techniques are crucial for confirming the successful synthesis of OAPS and understanding its structural properties. The following methods are commonly employed:

Fourier Transform Infrared Spectroscopy (FTIR)

FTIR analysis reveals key functional groups present in the compound:

-

The disappearance of peaks corresponding to nitro groups (around

and

) after reduction indicates successful conversion from ONPS to OAPS. -

New peaks appear at

corresponding to amine groups, confirming the formation of OAPS .

Proton Nuclear Magnetic Resonance (1H^1H1H

NMR)

NMR spectroscopy provides insight into the molecular structure:

-

The absence of peaks in the range

, which correspond to aromatic protons in ONPS, indicates that these protons have been replaced by amino groups in OAPS. -

Peaks are detected between

, confirming the presence of aromatic hydrogen in the amine-substituted structure .

Chemical Reactions Involving this compound

OAPS exhibits various chemical reactivity due to its amino functional groups:

Cross-linking Reactions

The amino groups can participate in cross-linking reactions with various agents, enhancing the mechanical properties and thermal stability of polymer matrices.

Scientific Research Applications

Synthesis of OAPS

The synthesis of OAPS typically involves two main steps: the nitration of octaphenylsilsesquioxane (OPS) to form octanitrophenylsilsesquioxane (ONPS), followed by reduction using hydrazine hydrate. This method achieves a high yield of approximately 87% and allows for the characterization of the product through techniques like Fourier-transform infrared spectroscopy (FTIR) and proton nuclear magnetic resonance (^1H NMR) .

Nanocomposites

OAPS serves as a nanosized building block for constructing advanced materials with controlled periodicity at the nanometer scale. The incorporation of OAPS into polymer matrices enhances mechanical properties, thermal stability, and flame retardancy. For instance, studies have shown that OAPS-functionalized graphene oxide can significantly improve the performance of polyimide composites .

High-Performance Membranes

Due to its thermoresistant properties, OAPS is explored as a component in high-performance membranes. The rigid structure and tunable functionalities allow for effective gas separation under extreme conditions. Research indicates that membranes incorporating OAPS exhibit enhanced selectivity and permeability compared to traditional materials .

Polymeric Coatings

OAPS is utilized in developing polymeric coatings that require superior mechanical strength and thermal resistance. The amino groups facilitate cross-linking within the polymer matrix, resulting in coatings that withstand harsh environmental conditions while maintaining flexibility .

Case Studies

Mechanism of Action

Molecular Targets and Pathways:

Cross-Linking Mechanism: The primary amine groups in octaaminophenylsilsesquioxane can form covalent bonds with polymeric resins, creating a cross-linked network that enhances the mechanical and thermal properties of the resulting material.

Hydrogen Bonding: The amino groups can also form hydrogen bonds with other functional groups, contributing to the stability and functionality of the nanocomposites.

Comparison with Similar Compounds

Table 1: Comparative Analysis of OAPS and Key Silsesquioxane Derivatives

Thermal and Mechanical Performance

- OAPS : Increases glass transition temperature ($T_g$) of epoxy composites by 20–40°C due to rigid silica core and cross-linking .

- OPS : Exhibits superior thermal stability (>500°C) due to aromatic shielding but lower mechanical enhancement in polymers .

- Octamethyl-POSS : Improves HDPE melt strength by 30% but has minimal impact on $T_g$ .

- Octakis(dimethylsiloxy)silsesquioxane : High thermal resistance (>400°C) suits coatings and aerospace materials .

Application-Specific Advantages

- OAPS : Optimal for high-performance composites (e.g., aerospace) due to balanced reactivity and thermal stability .

- OPS : Preferred in gas separation membranes (e.g., methane/hydrogen selectivity of 4.2 at 298 K) .

- Octamethyl-POSS : Reduces shear viscosity in polyethylene processing by 25% .

- Methacrylic PA-based POSS : Enhances flame retardancy in polymers via phosphonic acid groups .

Research Findings and Trends

- Functionalization Efficiency: OAPS achieves >95% cross-linking in epoxy resins, outperforming non-reactive POSS derivatives .

- Hybrid Frameworks : OPS-based frameworks show methane adsorption capacities of 12 mmol/g at 298 K, surpassing metal-organic frameworks in selectivity .

- Scalability : Octamethyl-POSS is commercially viable for bulk polymer processing, while OAPS remains costlier due to multi-step synthesis .

Biological Activity

Octaaminophenylsilsesquioxane (OAPS) is a polyhedral oligomeric silsesquioxane (POSS) that has garnered significant interest due to its unique structural and functional properties. The compound features eight phenyl moieties, each substituted with an amino group, which enables various biological applications. This article delves into the biological activity of OAPS, exploring its synthesis, characterization, and potential applications in nanocomposites and drug delivery systems.

Synthesis of this compound

OAPS is synthesized through a two-step process starting with octaphenylsilsesquioxane (OPS). The initial step involves nitration to produce octanitrophenylsilsesquioxane (ONPS), followed by reduction using hydrazine hydrate in the presence of an Iron(III) chloride catalyst. This method yields OAPS with an efficiency of approximately 87% . The reduction process effectively transforms the nitro groups into amino groups, enhancing the compound's reactivity and potential for biological applications.

Synthesis Overview

| Step | Reaction | Yield |

|---|---|---|

| 1 | Nitration of OPS to ONPS | 91% |

| 2 | Reduction of ONPS to OAPS | 87% |

Characterization Techniques

OAPS has been characterized using various analytical techniques:

- Fourier Transform Infrared Spectroscopy (FTIR) : Identifies functional groups and confirms the presence of amino groups.

- Nuclear Magnetic Resonance (NMR) : Provides insights into the molecular structure and confirms the substitution patterns on the phenyl rings.

- Thermogravimetric Analysis (TGA) : Assesses thermal stability, crucial for applications in high-temperature environments.

Antimicrobial Properties

Research indicates that OAPS exhibits notable antimicrobial activity against various pathogens. The amino groups enhance its interaction with microbial membranes, leading to increased permeability and disruption of cellular functions. A study demonstrated that OAPS showed significant inhibition against both Gram-positive and Gram-negative bacteria, making it a promising candidate for antimicrobial coatings in medical devices .

Drug Delivery Systems

OAPS serves as an effective nanocarrier for drug delivery due to its nanoscale size and functionalization capabilities. Its cage-like structure allows for encapsulation of therapeutic agents, providing controlled release profiles. Studies have shown that OAPS-based nanocomposites can improve the solubility and bioavailability of poorly soluble drugs .

Case Studies

- Nanocomposite Formation : A study explored the incorporation of OAPS into polyimide matrices, resulting in enhanced mechanical properties and thermal stability. The composite films exhibited an 11.2-fold increase in tensile strength compared to pure polyimide .

- Gas Separation Membranes : OAPS has been investigated for use in gas separation membranes due to its tunable porosity and mechanical strength. Simulations and experimental data suggest that OAPS can effectively separate gases such as CO2 from N2, highlighting its potential in environmental applications .

- Cross-Linking Agent : OAPS has been utilized as a cross-linking agent in phenolic resins, leading to improved thermal stability and mechanical properties. The formation of hydrogen bonds between the amino groups of OAPS and hydroxyl groups in phenolic resins was confirmed through FTIR analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.